Oxamate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Oxamic acid is a natural product found in Apis cerana and Phaseolus vulgaris with data available.

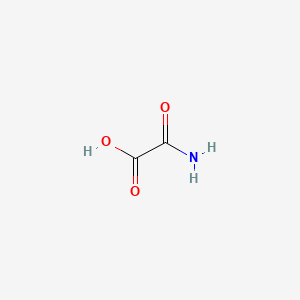

Amino-substituted glyoxylic acid derivative.

Oxamic acid

CAS No.: 66257-53-2

Cat. No.: VC13301967

Molecular Formula: C2H3NO3

Molecular Weight: 89.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66257-53-2 |

|---|---|

| Molecular Formula | C2H3NO3 |

| Molecular Weight | 89.05 g/mol |

| IUPAC Name | oxamic acid |

| Standard InChI | InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6) |

| Standard InChI Key | SOWBFZRMHSNYGE-UHFFFAOYSA-N |

| SMILES | C(=O)(C(=O)O)N |

| Canonical SMILES | C(=O)(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Oxamic acid (CAS No. 471-47-6) is a dicarboxylic acid monoamide with a molecular weight of 89.05 g/mol. Its planar molecular structure features two carbonyl groups and an amide functionality, enabling diverse reactivity . X-ray diffraction studies reveal a monoclinic crystal system with unit-cell parameters , , , and , forming a complex 2D hydrogen-bonding network via cyclic amide-acid heterosynthons . Density functional theory (DFT-D) calculations confirm the non-centrosymmetric nature of the lattice, validated by second-harmonic generation (SHG) measurements .

Physicochemical Properties

Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 207–210 °C (decomposition) |

| Density | 1.6193 g/cm³ |

| Water Solubility | 108 mg/mL at 25°C |

| pKa | 1.60 ± 0.20 |

| Refractive Index | 1.4264 |

These properties make oxamic acid soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol but insoluble in nonpolar media . Its low pKa reflects strong acidity, enabling facile deprotonation in basic conditions.

Synthesis and Reactivity

Synthetic Routes

Oxamic acid is synthesized via two primary methods:

Method A: Reaction of amines with tert-butyl-2-chloro-2-oxoacetate followed by trifluoroacetic acid (TFA)-mediated deprotection. For example, treating 1,4-phenylenedimethanamine with tert-butyl-2-chloro-2-oxoacetate yields 2,2'-((1,4-phenylenebis(methylene))bis(azanediyl))bis(2-oxoacetic acid) in 90% yield .

Method B: Amino acid derivatization using thionyl chloride in methanol, producing methyl esters that are hydrolyzed to oxamic acids. This approach is exemplified by the synthesis of N-benzyl oxamic acid from phenylalanine .

Reactivity Profile

Oxamic acid undergoes oxidative decarboxylation via thermal, photochemical, or electrochemical means to generate carbamoyl radicals () . These radicals participate in:

-

Addition to alkenes and alkynes, forming amides.

-

Cyclization reactions, yielding heterocycles like phenanthridinecarboxamides .

-

Electrochemical synthesis of urethanes in alcohols, facilitated by tetrabutylammonium perchlorate (TBAP) as an electrolyte .

Applications in Organic Synthesis and Materials Science

Carbamoyl Radical Generation

Oxamic acid’s decarboxylation under electrochemical conditions (5 mA, 6–12 h) enables efficient synthesis of urethanes. For instance, reacting oxamic acid with isobutanol in acetonitrile produces N-aryl urethanes in 85% yield . This method eliminates the need for toxic phosgene, aligning with green chemistry principles.

Polymer Functionalization

Oxamic acid enhances water solubility of polyesters and epoxides by forming hydrogen bonds with polymer backbones . It also serves as a ligand for functionalizing metal oxide nanoparticles, enabling applications in biosensing. For example, oxamic acid-functionalized gold nanoparticles detect Fe³⁺ ions via colorimetric changes .

Biochemical Significance and Antimicrobial Activity

Lactate Dehydrogenase (LDH) Inhibition

Oxamic acid competitively inhibits LDH-A (), blocking the conversion of pyruvate to lactate. In Streptococcus mitis/oralis, this inhibition reduces glucose consumption by 40% and lactate accumulation by 65%, impairing bacterial growth . Notably, oxamic acid (2,048 µg/mL) prevents daptomycin resistance (DAP-R) in ex vivo models of endocardial vegetations, suggesting adjuvant therapy potential .

Future Perspectives

Research opportunities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume